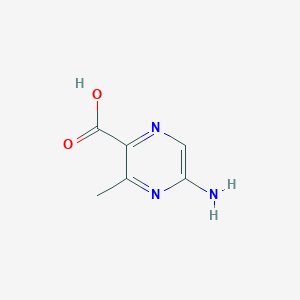![molecular formula C13H17BrN2 B13582965 1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
1-[1-(4-Bromophenyl)cyclopropyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromophenyl)cyclopropyl]piperazine is a chemical compound with the molecular formula C13H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a piperazine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Bromination: The bromophenyl group is introduced through the bromination of a suitable aromatic precursor, such as phenylcyclopropane, using bromine or a brominating agent like N-bromosuccinimide (NBS).
Piperazine Coupling: The final step involves the coupling of the bromophenylcyclopropane with piperazine. This can be achieved through nucleophilic substitution reactions, where the bromine atom is replaced by the piperazine moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Bromophenyl)cyclopropyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted piperazines with various functional groups
Aplicaciones Científicas De Investigación
1-[1-(4-Bromophenyl)cyclopropyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the field of neuropharmacology.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antagonist or agonist at specific receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[1-(4-Bromophenyl)cyclopropyl]piperazine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: Lacks the cyclopropyl ring, resulting in different chemical properties and biological activities.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and potency.
1-(4-Methylphenyl)piperazine: The presence of a methyl group instead of bromine affects the compound’s hydrophobicity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C13H17BrN2 |
|---|---|
Peso molecular |
281.19 g/mol |
Nombre IUPAC |
1-[1-(4-bromophenyl)cyclopropyl]piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-12-3-1-11(2-4-12)13(5-6-13)16-9-7-15-8-10-16/h1-4,15H,5-10H2 |
Clave InChI |
PBBYFPOJLYDSMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)Br)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
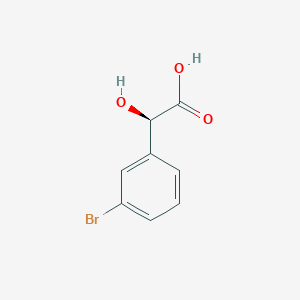
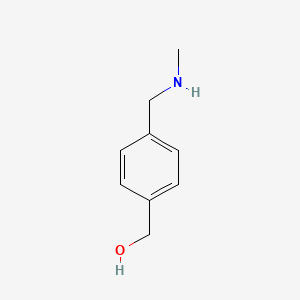
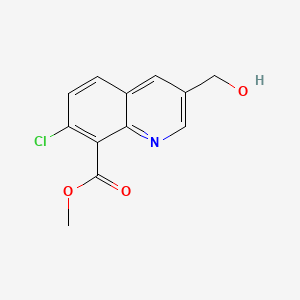
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
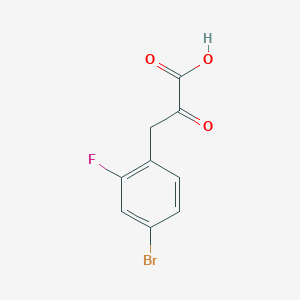

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
